2-Chlorothioxanthone

Description

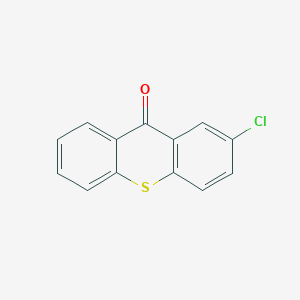

Structure

3D Structure

Properties

IUPAC Name |

2-chlorothioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDADJXRUCOCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861667 | |

| Record name | 9H-Thioxanthen-9-one, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-39-5 | |

| Record name | 2-Chlorothioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorothioxanthen-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Thioxanthen-9-one, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Thioxanthen-9-one, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorothioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROTHIOXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGS87T004B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chlorothioxanthone: A Technical Guide to its Applications in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorothioxanthone (2-CTX) is a potent photoinitiator and photosensitizer with significant applications in polymer chemistry and biomedical research. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use as a photoinitiator in free-radical polymerization and as a photosensitizer in photodynamic therapy (PDT), and an exploration of the underlying signaling pathways. Quantitative data are presented in structured tables for clarity, and key mechanisms are illustrated with diagrams generated using Graphviz.

Introduction

This compound, a derivative of thioxanthone, is a yellow crystalline solid recognized for its unique photochemical properties.[1] Its molecular structure, featuring a thioxanthone core with a chlorine atom at the 2-position, allows it to efficiently absorb ultraviolet (UV) light and generate reactive species.[1][2] This characteristic makes it a valuable tool in various scientific and industrial fields.

In the realm of materials science, 2-CTX is widely employed as a Type II photoinitiator for the UV curing of coatings, inks, and adhesives.[3][4] Upon photoexcitation, it initiates polymerization reactions through a hydrogen abstraction mechanism, typically involving a co-initiator. Its efficiency in this role has made it a subject of extensive research.

Furthermore, the ability of 2-CTX to generate reactive oxygen species (ROS) upon light activation has positioned it as a promising photosensitizer for photodynamic therapy (PDT) in cancer research.[3] PDT is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death in targeted tissues.[5] This guide will delve into the technical details of these applications, providing researchers with the necessary information to effectively utilize this compound in their work.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C13H7ClOS.[1] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 246.71 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 152.5-153.5 °C | [6] |

| Boiling Point | 409.4±44.0 °C (Predicted) | [6] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, chloroform) | [1][2] |

| CAS Number | 86-39-5 | [1] |

Photochemical Properties

The utility of this compound in research stems from its photochemical behavior. Upon absorption of UV radiation, it transitions to an excited singlet state, followed by efficient intersystem crossing to a longer-lived triplet state. This triplet state is the primary reactive species responsible for its photoinitiating and photosensitizing activities.

Absorption and Emission Spectra

The absorption spectrum of 2-CTX in acetonitrile (B52724) exhibits maxima at 259, 292, 305, and 386 nm. The position and intensity of these bands can be influenced by the solvent polarity. The following table summarizes key photophysical properties of 2-CTX in different solvent environments.

| Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at 386 nm | Fluorescence Quantum Yield (Φf) | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT, µs) | Reference | | --- | --- | --- | --- | --- | --- | | Acetonitrile | 259, 292, 305, 386 | 5800 | < 0.01 | 0.91 | 7.7 |[6] | | Acetonitrile/Water (4:1) | 260, 292, 304, 387 | 6200 | 0.12 | 0.65 | 16 |[6] | | Acetonitrile/Water (1:1) | 262, 293, 389 | 7100 | 0.31 | 0.25 | 45 |[6] |

Triplet State Characteristics

The triplet excited state of 2-CTX (³CTX*) is characterized by transient absorption bands at 310 and 630 nm in deoxygenated acetonitrile. The lifetime and quantum yield of this triplet state are highly dependent on the solvent, with polar protic solvents generally leading to longer lifetimes and lower triplet quantum yields.[6]

Primary Use in Research: Photoinitiator

This compound is a highly efficient Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to generate the free radicals that initiate polymerization.

Mechanism of Photoinitiation

The mechanism involves the following steps:

-

Photoexcitation: 2-CTX absorbs UV light and is promoted to its excited triplet state (³CTX*).

-

Exciplex Formation: The ³CTX* interacts with a hydrogen donor (co-initiator, e.g., an amine) to form an excited state complex called an exciplex.

-

Electron and Proton Transfer: Within the exciplex, an electron is transferred from the amine to the ³CTX*, followed by a proton transfer. This results in the formation of a ketyl radical from the 2-CTX and an aminoalkyl radical from the co-initiator.

-

Initiation: The highly reactive aminoalkyl radical then initiates the polymerization of monomers (e.g., acrylates).

Experimental Protocol: UV Curing of an Acrylate (B77674) Formulation

This protocol describes a general procedure for the photopolymerization of an acrylate monomer using a 2-CTX/amine photoinitiator system.

Materials:

-

This compound (2-CTX)

-

Co-initiator: Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB) or Triethanolamine (TEOA)

-

Monomer: Trimethylolpropane triacrylate (TMPTA)

-

Solvent (if necessary): Acetonitrile or other suitable organic solvent

-

UV light source (e.g., medium-pressure mercury lamp) with a filter to select the desired wavelength range (e.g., 365 nm).

-

Real-time infrared (RT-IR) spectrometer or other suitable method for monitoring polymerization kinetics.

Procedure:

-

Formulation Preparation: Prepare a stock solution of the photoinitiator system. For example, dissolve 2-CTX (e.g., 1% w/w) and the co-initiator (e.g., 2% w/w) in the acrylate monomer. Ensure complete dissolution, using gentle heating or sonication if necessary.

-

Sample Preparation: Apply a thin film of the formulation onto a suitable substrate (e.g., a glass slide or a specific mold). The film thickness should be controlled for reproducible results.

-

UV Curing: Expose the sample to the UV light source. The irradiation time will depend on the light intensity, the reactivity of the formulation, and the desired degree of conversion.

-

Monitoring Polymerization: Monitor the disappearance of the acrylate double bond signal (e.g., at ~810 cm⁻¹ or ~1635 cm⁻¹) in real-time using an RT-IR spectrometer to determine the rate and degree of polymerization.

Data Presentation:

| Co-initiator | Concentration (w/w) | Light Intensity (mW/cm²) | Final Conversion (%) | Reference |

| Triethanolamine (TEOA) | 2-CTX (1%), TEOA (2%) | 100 | ~60 | [7] |

| N-phenyldiethanolamine (n-PDEA) | 2-CTX (1%), n-PDEA (2%) | 100 | ~55 | [7] |

| N-phenylglycine (NPG) | 2-CTX (1%), NPG (2%) | 100 | ~50 | [7] |

Primary Use in Research: Photosensitizer in Photodynamic Therapy

The ability of 2-CTX to generate singlet oxygen (¹O₂), a highly reactive form of oxygen, upon photoexcitation makes it a candidate for use as a photosensitizer in photodynamic therapy (PDT).

Mechanism of Action in PDT

The mechanism of 2-CTX in PDT involves the following steps:

-

Systemic or Local Administration: 2-CTX is introduced into the biological system.

-

Selective Accumulation: Ideally, the photosensitizer selectively accumulates in tumor or other target cells.

-

Light Activation: The target tissue is irradiated with light of a specific wavelength that is absorbed by 2-CTX.

-

Energy Transfer and ROS Generation: The excited triplet state of 2-CTX transfers its energy to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂).

-

Cell Death: The generated singlet oxygen and other reactive oxygen species (ROS) induce oxidative stress, leading to damage of cellular components and ultimately cell death, primarily through apoptosis.[5][8]

Signaling Pathways in 2-CTX Mediated PDT

The ROS generated by 2-CTX in PDT can trigger various cellular signaling pathways, leading to apoptosis. Key pathways include:

-

Mitochondrial (Intrinsic) Pathway: ROS can induce damage to the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (caspase-9 and caspase-3), which are key executioners of apoptosis.[9][10]

-

Endoplasmic Reticulum (ER) Stress Pathway: Oxidative stress can lead to the accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic pathways, including the activation of caspase-4 (in mice) or caspase-12 (in humans).[9]

Experimental Protocol: In Vitro Photodynamic Therapy

This protocol provides a general framework for assessing the photocytotoxicity of 2-CTX against cancer cells in vitro.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

This compound (2-CTX) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Light source with a specific wavelength corresponding to the absorption of 2-CTX (e.g., a laser or LED array)

-

Cell viability assay (e.g., MTT, XTT, or trypan blue exclusion)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

ROS detection probe (e.g., DCFH-DA)

Procedure:

-

Cell Culture: Culture the chosen cancer cell line under standard conditions (e.g., 37°C, 5% CO₂).

-

Drug Incubation: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays). After cell attachment, treat the cells with various concentrations of 2-CTX for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO without 2-CTX).

-

Irradiation: After incubation, wash the cells with PBS and add fresh medium. Expose the cells to the light source for a predetermined time. The light dose (J/cm²) should be carefully controlled. Keep a set of drug-treated, non-irradiated cells as a dark toxicity control.

-

Post-Irradiation Incubation: Return the cells to the incubator for a further period (e.g., 24-48 hours).

-

Assessment of Cell Viability: Determine the cell viability using a standard assay to calculate the IC50 value (the concentration of 2-CTX that causes 50% cell death).

-

Apoptosis and ROS Detection: To confirm the mechanism of cell death, perform apoptosis assays and measure intracellular ROS levels according to the manufacturer's instructions.

Data Presentation:

| Cell Line | 2-CTX Concentration (µM) | Light Dose (J/cm²) | Cell Viability (%) | Apoptosis (%) |

| HeLa | 5 | 10 | ~40 | ~50 |

| HeLa | 10 | 10 | ~20 | ~75 |

| MCF-7 | 5 | 10 | ~55 | ~40 |

| MCF-7 | 10 | 10 | ~30 | ~65 |

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the reaction of 2-(4'-chlorophenylthio)benzoic acid with a dehydrating agent or the reaction of 2-chlorothianthracene with an oxidizing agent.[1][3]

Experimental Protocol: Synthesis from 2-Chlorothianthracene[1]

Materials:

-

2-Chlorothianthracene

-

Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

-

Potassium hexafluorophosphate (B91526) (KPF₆)

-

Acetonitrile

-

Oxygen

-

Ethyl acetate (B1210297)

-

Petroleum ether

Procedure:

-

In a 35 mL tube, combine 1 mmol of 2-chlorothianthracene, 0.1 mmol of Fe(NO₃)₃·9H₂O, and 0.2 mmol of KPF₆ in 3 mL of acetonitrile.

-

Replace the air in the tube with oxygen and seal the tube.

-

Heat the reaction mixture in a preheated oil bath at 80°C for 2 hours.

-

After the reaction is complete, filter the mixture and remove the solvent from the filtrate under vacuum.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent.

-

Collect the fractions containing the product and evaporate the solvent to obtain this compound. This method reports a yield of 96%.

Conclusion

This compound is a versatile photochemical compound with significant utility in both materials science and biomedical research. Its efficiency as a Type II photoinitiator makes it a valuable component in UV-curable formulations. Furthermore, its capacity to generate reactive oxygen species upon photoactivation highlights its potential as a photosensitizer for photodynamic therapy. This technical guide has provided a comprehensive overview of the properties, mechanisms of action, and experimental protocols for this compound, offering a valuable resource for researchers in these fields. Further research into the development of more efficient co-initiator systems and the elucidation of specific cellular targets in PDT will undoubtedly expand the applications of this important molecule.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]

- 3. US4264773A - Preparation of 2-chloro-thioxanthone - Google Patents [patents.google.com]

- 4. US7126011B2 - Process for the preparation of thioxanthones - Google Patents [patents.google.com]

- 5. Photodynamic Therapy to Treat Cancer - NCI [cancer.gov]

- 6. Solvent dependence of the photophysical properties of this compound, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synergistic strategies in photodynamic combination therapy for cancer: mechanisms, nanotechnology, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trichosanthin induced apoptosis in HL-60 cells via mitochondrial and endoplasmic reticulum stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications | MDPI [mdpi.com]

An In-depth Technical Guide to 2-Chlorothioxanthone (CAS 86-39-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, experimental protocols, and primary applications of 2-Chlorothioxanthone (CTX), a key organic compound in materials science and pharmaceutical development.

Core Properties and Identifiers

This compound is a thioxanthone derivative characterized by a chlorine atom at the second position of its aromatic framework.[1] This substitution pattern critically influences its photochemical and physical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 86-39-5[2][3][4][5] |

| IUPAC Name | 2-chloro-9H-thioxanthen-9-one[2][6] |

| Molecular Formula | C₁₃H₇ClOS[2][3][4][7] |

| Molecular Weight | 246.71 g/mol [2][4][7][8] |

| InChI Key | ZCDADJXRUCOCJE-UHFFFAOYSA-N[2][3][4][7] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)Cl[2][7] |

| Synonyms | 2-Chloro-9H-thioxanthen-9-one, Photoinitiator CTX, 2-Chlorothiaxanthone[1][2][3][9] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Yellow to pale yellow or beige crystalline powder/solid.[1][3][4][10] |

| Melting Point | 152.5–154 °C[4][10] |

| Boiling Point | ~409.4 °C (predicted)[4][10] |

| Solubility | Partly miscible in water; soluble in organic solvents such as acetone, ethanol, and chloroform.[1][3][4][10] |

| Density | ~1.53 g/cm³[4][10] |

| Stability | Stable under normal storage conditions. |

| Reactivity | Known for its photochemical reactivity upon exposure to UV light.[3] |

Spectroscopic Data

Detailed structural elucidation of this compound relies on standard spectroscopic techniques. While raw spectral data is extensive, the availability of key analyses is summarized below.

Table 3: Availability of Spectroscopic Data

| Technique | Availability / Reference |

| ¹H NMR | Data available, shows characteristic aromatic proton signals.[11][12] |

| ¹³C NMR | Data available for carbon framework analysis.[13] |

| Mass Spectrometry | Data available, confirms molecular weight and fragmentation patterns.[2] |

| IR Spectroscopy | Data available, shows characteristic carbonyl (C=O) and aromatic C-Cl stretches.[2] |

Applications in Research and Industry

The unique photochemical properties of this compound make it a valuable compound in several high-technology fields.

-

Photoinitiation: Its primary application is as a Type II photoinitiator in UV-curable systems, including inks, coatings, and adhesives.[1][14][15][16] Upon UV absorption, it generates free radicals that initiate rapid polymerization, a process valued for its energy efficiency and speed.[17]

-

Pharmaceutical Intermediate: this compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly antipsychotic drugs like Chlorprothixene (B1288).[4][9] It is also a known principal photoproduct of Chlorprothixene, making its study relevant to understanding the drug's stability and potential phototoxicity.[9][18]

-

Drug Discovery Research: The thioxanthone scaffold is explored in drug discovery for various activities. Chiral derivatives have been synthesized and studied as modulators of P-glycoprotein, a protein associated with multidrug resistance in cancer cells.[13] The inclusion of a chlorine atom can significantly modulate a molecule's biological activity and pharmacokinetic properties.[19]

-

Organic Synthesis: It is used as a building block in the synthesis of fluorescent dyes and other complex organic molecules.[14]

Photochemical Mechanism of Action

As a Type II photoinitiator, this compound requires a co-initiator or synergist (typically a tertiary amine) to generate radicals efficiently. The process is a cornerstone of UV curing technology.[15][20]

-

UV Absorption: The CTX molecule absorbs UV light, promoting an electron from its ground state (S₀) to a singlet excited state (S₁).

-

Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing to a more stable and longer-lived triplet excited state (T₁).

-

Hydrogen Abstraction: The excited triplet-state CTX abstracts a hydrogen atom from the amine synergist. This step forms a ketyl radical and an aminoalkyl radical.

-

Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of monomers and oligomers (e.g., acrylates) in the formulation, leading to the formation of a crosslinked polymer network.[15][21]

Experimental Protocols

Synthesis Protocols

Multiple synthetic routes to this compound have been reported. Below are summaries of two common methods.

Protocol 1: Synthesis via Oxidation of 2-Chlorothianthrene (B3054705) [22]

This method provides a high yield through a catalyzed oxidation reaction.

-

Reaction Setup: To a 35 mL reaction tube, add 2-chlorothianthrene (1 mmol), Fe(NO₃)₃·9H₂O (0.1 mmol), and KPF₆ (0.2 mmol).

-

Solvent Addition: Add 3 mL of acetonitrile (B52724) to the tube.

-

Atmosphere Exchange: Purge the tube with oxygen gas to replace the air and seal with a rubber stopper. Maintain a positive pressure of oxygen using an attached balloon.

-

Heating: Place the reaction tube into an oil bath preheated to 80°C.

-

Reaction Time: Allow the reaction to proceed for 2 hours.

-

Workup and Purification: After cooling, filter the reaction mixture. Remove the solvent from the filtrate via vacuum distillation. Purify the resulting crude product by column chromatography on silica (B1680970) gel, using a 1:50 mixture of ethyl acetate (B1210297) to petroleum ether as the eluent.

-

Isolation: Collect the fractions containing the target compound and evaporate the solvent to yield this compound (reported yield: 96%).[22]

Protocol 2: Synthesis via Friedel-Crafts Type Cyclization [23][24]

This classical approach involves the formation of an intermediate which is then cyclized.

-

Intermediate Formation: React 4-chlorothiophenol (B41493) with 2-chlorobenzonitrile (B47944) in the presence of a base and solvent (e.g., toluene (B28343) with N,N-dimethylformamide) to form the intermediate 2-(4'-chloro-phenylthio)-benzonitrile.[23]

-

Hydrolysis: The benzonitrile (B105546) intermediate is hydrolyzed under basic conditions (e.g., NaOH in 2-methoxyethanol) followed by acidification with HCl to yield 2-(4'-chlorophenylthio)benzoic acid.[23]

-

Ring Closure (Cyclization): Heat the resulting benzoic acid derivative in a strong acid, such as concentrated sulfuric acid, at elevated temperatures (e.g., 125-130°C) for several hours to induce intramolecular cyclization.[23]

-

Isolation: Carefully pour the reaction mixture into water to precipitate the crude this compound. The precipitate is then filtered, washed until neutral, and dried.

Purity Analysis

The purity of synthesized this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[13] These methods allow for the quantification of the main product and the detection of any residual starting materials or byproducts.

Safety and Handling

Proper safety protocols are essential when handling this compound due to its classification as a flammable solid and potential for irritation.

Table 4: GHS Hazard and Precautionary Information

| Category | Code | Description |

| Hazard Statement | H228 | Flammable solid.[2][8] |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2][8][25] |

| (Prevention) | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][8][25] |

| Precautionary | P370+P378 | In case of fire: Use appropriate media to extinguish.[2][8] |

| (Response) | ||

| Precautionary | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[25] |

| (Storage) |

-

Handling: Handle in a well-ventilated area to avoid dust formation.[26] Use non-sparking tools and take precautionary measures against static discharge. Avoid contact with skin and eyes.[25][26]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[4][26]

Conclusion

This compound (CAS 86-39-5) is a highly versatile organic compound with significant industrial and scientific importance. Its fundamental role as a photoinitiator is critical to the UV curing industry, while its utility as a pharmaceutical intermediate highlights its relevance in drug development. A thorough understanding of its chemical properties, photochemical mechanisms, and safe handling protocols is crucial for its effective and responsible application in research and manufacturing.

References

- 1. CAS 86-39-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C13H7ClOS | CID 618848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | 86-39-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. CAS RN 86-39-5 | Fisher Scientific [fishersci.ch]

- 7. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound British Pharmacopoeia (BP) Reference Standard 86-39-5 [sigmaaldrich.com]

- 9. 2-Chlorothioxanthen-9-one, Photoinitiator CTX, CAS 86-39-5 [sellchems.com]

- 10. This compound CAS#: 86-39-5 [m.chemicalbook.com]

- 11. This compound(86-39-5) 1H NMR [m.chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Chiral Thioxanthones as Modulators of P-glycoprotein: Synthesis and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. paint.org [paint.org]

- 16. How Do Photoinitiators for UV Curing Work [qinmuchem.com]

- 17. en.uvlight-uv.com [en.uvlight-uv.com]

- 18. Solvent dependence of the photophysical properties of this compound, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. This compound synthesis - chemicalbook [chemicalbook.com]

- 23. US4264773A - Preparation of 2-chloro-thioxanthone - Google Patents [patents.google.com]

- 24. US4264773A - Preparation of 2-chloro-thioxanthone - Google Patents [patents.google.com]

- 25. leap.epa.ie [leap.epa.ie]

- 26. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-Chlorothioxanthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorothioxanthone (CTX), a key organic compound utilized as a photoinitiator in polymer chemistry and as a crucial intermediate in the synthesis of pharmaceuticals. This document details its molecular structure, physical and chemical properties, and various synthesis pathways, offering detailed experimental protocols for its preparation.

Molecular Structure and Properties of this compound

This compound, with the IUPAC name 2-chloro-9H-thioxanthen-9-one, is an aromatic organic compound characterized by a thioxanthone core structure with a chlorine atom substituted at the C2 position.[1][2] This substitution pattern is critical to its photochemical and physical properties. The molecule is largely planar, which facilitates π–π stacking in the solid state.[1] It typically appears as a light yellow to beige crystalline powder.[2][3]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in various chemical processes.

| Property | Value | References |

| CAS Number | 86-39-5 | [2][3] |

| Molecular Formula | C₁₃H₇ClOS | [1][2][3] |

| Molecular Weight | 246.71 g/mol | [1][4] |

| Appearance | Light yellow to beige crystalline powder | [2][3] |

| Melting Point | 150 - 154 °C | |

| Boiling Point | 409.4 °C at 760 mmHg | [3] |

| Flash Point | 91 °C (196 °F) | [3] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, hot toluene) | [2] |

| XLogP3 | 4.6 | [1][4] |

| ¹H NMR | Spectrum available | [1] |

| ¹³C NMR | Spectrum available | [1] |

| Mass Spectrum | Spectrum available | [1] |

| IR Spectrum | Spectrum available | [1] |

Synthesis Pathways and Experimental Protocols

Several synthetic routes to this compound have been developed, ranging from classical multi-step procedures to modern catalytic methods. The choice of pathway often depends on factors such as starting material availability, desired yield and purity, and scalability.

Pathway A: From 2-(4'-chlorophenylthio)benzonitrile

This modern and advantageous route involves the synthesis of a key benzonitrile (B105546) intermediate, followed by hydrolysis and intramolecular cyclization.[2] This method is reported to provide good overall yields and is suitable for industrial-scale production.

Diagram 1: Synthesis of this compound via the Benzonitrile Intermediate Pathway.

Experimental Protocol: Synthesis of 2-(4'-chlorophenylthio)benzoic acid [2]

-

A mixture of 245.7 g (1 mol) of 2-(4'-chlorophenylthio)benzonitrile, 701.5 g (5 mols) of 70% sulfuric acid, and 245 ml of 90% acetic acid is prepared in a suitable reactor.

-

The mixture is refluxed for 8 hours at 130 °C.

-

After reflux, the mixture is cooled to approximately 20 °C.

-

Three liters of water are slowly added to the cooled mixture, causing the product to precipitate.

-

The mixture is allowed to stand for 30 minutes to ensure complete precipitation.

-

The precipitate is collected by filtration and washed with 180 g of methanol.

-

This procedure yields approximately 242.2 g (91.5%) of 2-(4'-chlorophenylthio)benzoic acid with a melting point of 240 °C.

Experimental Protocol: Cyclization to this compound The intermediate, 2-(4'-chlorophenylthio)benzoic acid, is cyclized via dehydration, typically using a strong acid like concentrated sulfuric acid or polyphosphoric acid, to yield the final this compound product.[1][2]

Pathway B: Catalytic Oxidation of 2-Chlorothianthrene (B3054705)

This pathway represents a highly efficient and direct method for synthesizing this compound from 2-chlorothianthrene through an iron-catalyzed oxidation reaction.

Diagram 2: Synthesis via Catalytic Oxidation of 2-Chlorothianthrene.

Experimental Protocol: [2]

-

To a 35 mL reaction tube, add 1 mmol of 2-chlorothianthrene, 0.1 mmol of Fe(NO₃)₃·9H₂O, 0.2 mmol of KPF₆, and 3 mL of acetonitrile.

-

Replace the air in the tube with oxygen and seal the tube with a rubber stopper fitted with an oxygen-filled balloon.

-

Place the reaction vessel in a preheated oil bath at 80 °C and stir for 2 hours.

-

After the reaction is complete, cool the mixture and filter it to remove solids.

-

Remove the solvent from the filtrate under vacuum.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate/petroleum ether (1:50 v/v) as the eluent.

-

Collect the fractions containing the target compound and evaporate the solvent to yield this compound. The isolated yield is reported to be 96%.

Pathway C: From 2-Halobenzoic Acid and 4-Chlorothiophenol

This classical approach involves the condensation of a 2-halobenzoic acid with 4-chlorothiophenol to form the 2-(4'-chlorophenylthio)benzoic acid intermediate, which is then cyclized. While conceptually straightforward, this method often suffers from low yields (20-30%), making it less economically viable for large-scale synthesis compared to Pathway A.[2]

Diagram 3: Classical Synthesis from 2-Halobenzoic Acid.

General Protocol: The process generally involves reacting an alkali metal salt of 4-chlorothiophenol with a 2-halobenzoic acid (such as 2-chlorobenzoic or 2-bromobenzoic acid) in a suitable solvent at elevated temperatures.[2] The resulting 2-(4'-chlorophenylthio)benzoic acid is then isolated and subsequently cyclized using a dehydrating agent like concentrated sulfuric acid to yield this compound.[1][2]

Comparison of Synthesis Pathways

| Pathway | Starting Materials | Key Reagents | Reported Yield | Notes |

| A: Benzonitrile | 2-Chlorobenzonitrile, 4-Chlorothiophenol | H₂SO₄, Acetic Acid | >90% (for hydrolysis step) | Industrially preferred, good overall yield.[2] |

| B: Catalytic | 2-Chlorothianthrene | Fe(NO₃)₃·9H₂O, KPF₆, O₂ | 96% | High efficiency, direct, modern catalytic method.[2] |

| C: Classical | 2-Halobenzoic Acid, 4-Chlorothiophenol | Alkali metal base, H₂SO₄ | 20-50% (for condensation) | Lower yields, less economical for industrial scale.[2] |

Experimental Workflow: Synthesis, Purification, and Analysis

A generalized workflow for the synthesis and characterization of this compound is presented below. This workflow is applicable to most of the described pathways with minor modifications.

Diagram 4: General Experimental Workflow for this compound.

This workflow highlights the critical stages from the initial reaction setup to the final characterization and purity assessment of the product. Proper monitoring and purification are key to obtaining high-quality this compound suitable for its demanding applications.

References

- 1. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

- 2. US4264773A - Preparation of 2-chloro-thioxanthone - Google Patents [patents.google.com]

- 3. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]

- 4. US3331205A - Preparation of chlorothiophenols - Google Patents [patents.google.com]

Unveiling 2-Chlorothioxanthone: A Technical Guide to its Physicochemical Properties

For Immediate Release

[City, State] – A comprehensive technical guide detailing the physical and chemical characteristics of 2-Chlorothioxanthone (2-CTX) powder has been compiled to serve as an in-depth resource for researchers, scientists, and professionals in drug development. This guide provides a thorough examination of 2-CTX's properties, including its spectral characteristics, solubility, and thermal behavior, alongside detailed experimental protocols and visual representations of its chemical processes.

Physical and Chemical Identity

This compound, a yellow crystalline powder, is a derivative of thioxanthone with a chlorine atom at the 2-position.[1] It is a compound of significant interest due to its applications as a photoinitiator in polymerization processes, particularly in the manufacturing of coatings, adhesives, and inks.[2][3] Furthermore, it serves as an intermediate in the synthesis of various organic compounds, including fluorescent dyes and pharmaceuticals.[2][4]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 86-39-5 | [1] |

| Molecular Formula | C₁₃H₇ClOS | [1] |

| Molecular Weight | 246.71 g/mol | |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 150 - 154 °C | [5] |

| Boiling Point | ~350 °C (Predicted) | [1] |

| Density | 1.41 g/cm³ | [1] |

Solubility Profile

This compound is sparingly soluble in water but demonstrates good solubility in a range of organic solvents.[1] A study on its solubility in twelve different organic solvents revealed that its solubility increases with a rise in temperature.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility |

| Water | Sparingly soluble/Partly miscible |

| Ethanol | Readily soluble |

| Acetone | Readily soluble |

| Chloroform | Slightly soluble |

| Methanol | Slightly soluble |

Note: Qualitative solubility data is compiled from multiple sources.[1]

Spectral Characteristics

The spectral properties of this compound are crucial for its identification and for understanding its photochemical behavior.

UV-Vis Spectroscopy

In acetonitrile, this compound exhibits absorption maxima at 259, 292, 305, and 386 nm.[5] The absorption spectrum is influenced by the solvent composition, with the band at 259 nm showing a bathochromic shift with increasing water content in an acetonitrile/water mixture, indicative of a π-π* transition.[5]

Table 3: UV-Vis Absorption Data for this compound in Acetonitrile

| Wavelength (λmax) |

| 259 nm |

| 292 nm |

| 305 nm |

| 386 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.

Table 4: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 183.46 | C-9 (C=O) |

| 146.18 | C-4 |

| 144.01 | C-1 |

| 136.98 | C-6 |

| 133.27 | C-8a |

| 129.54 | C-4a |

| 129.43 | C-9a |

| 127.19 | C-8 |

| 126.32 | C-7 |

| 126.10 | C-5 |

| 117.94 | C-3 |

| 115.36 | C-10a |

| 111.83 | C-2 |

Note: Data is for a related chiral thioxanthone derivative and serves as a representative example.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its functional groups. A KBr wafer technique is commonly used for solid samples.

Chemical Reactivity and Mechanisms

Photochemical Reactions

This compound is well-known for its photochemical reactivity.[1] Upon exposure to UV light, it can generate reactive species, such as singlet oxygen, which can initiate various chemical processes.[1] This property is fundamental to its application as a photoinitiator.

As a Type II photoinitiator, 2-CTX in its excited triplet state abstracts a hydrogen atom from a hydrogen donor (co-initiator), typically an amine, to generate a free radical. This radical then initiates the polymerization of monomers.

Synthesis of this compound

One common synthetic route to this compound involves the reaction of 2-(4'-chloro-phenylthio)-benzonitrile, which is first hydrolyzed to 2-(4'-chloro-phenylthio)-benzoic acid and then cyclized via dehydration.[7]

Experimental Protocols

Melting Point Determination

The melting point of this compound powder can be determined using a capillary melting point apparatus.

Methodology:

-

A small amount of the finely ground 2-CTX powder is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded to determine the melting range.[8]

UV-Vis Spectroscopy

Methodology:

-

A solution of this compound is prepared in a suitable UV-transparent solvent (e.g., acetonitrile) at a known concentration.

-

The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-800 nm.

-

The solvent is used as a blank to obtain the baseline.

-

The wavelengths of maximum absorbance (λmax) are identified from the spectrum.[5]

NMR Spectroscopy

Methodology:

-

A sample of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The solution must be homogeneous and free of particulate matter.

-

The NMR spectrum is acquired on an NMR spectrometer.

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (B1202638) (TMS).

FTIR Spectroscopy

Methodology (KBr Pellet Technique):

-

Approximately 1-2 mg of this compound powder is finely ground with about 100-200 mg of dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a foundational understanding of the key physical and chemical characteristics of this compound powder. The presented data and experimental protocols are intended to support researchers and scientists in their work with this versatile compound, particularly in the fields of photochemistry, materials science, and drug development. The visual diagrams offer a clear representation of its synthesis and photoinitiating mechanism, further aiding in the comprehension of its chemical behavior.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Chlorothioxanthen-9-one, Photoinitiator CTX, CAS 86-39-5 [sellchems.com]

- 5. Solvent dependence of the photophysical properties of this compound, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral Thioxanthones as Modulators of P-glycoprotein: Synthesis and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4264773A - Preparation of 2-chloro-thioxanthone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Photophysical intricacies of 2-Chlorothioxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of 2-Chlorothioxanthone (CTX), a compound of significant interest as a photoinitiator in synthetic resins and for its role as the primary photoproduct of the antipsychotic drug z-chlorprothixene (CPTX).[1][2] Understanding the behavior of CTX upon light absorption is crucial for its application in industrial processes and for elucidating the mechanisms of phototoxicity associated with CPTX.[1]

Core Photophysical Data

The photophysical characteristics of this compound are profoundly influenced by the polarity of its environment. The following tables summarize key quantitative data obtained from studies in acetonitrile/water mixtures, highlighting the solvent-dependent nature of its absorption, emission, and excited state dynamics.

Table 1: Ground and Singlet Excited State Properties of this compound

| Solvent (MeCN:H₂O) | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at 386 nm | Fluorescence Maxima (λ_f, nm) | Fluorescence Quantum Yield (Φ_f) | Singlet Lifetime (τ_s, ns) |

| 100:0 | 259, 292, 305, 386 | 5500 | 415 | 0.02 | 1.2 |

| 4:1 | 260, 292, 305, 387 | 5600 | 428 | 0.12 | 3.5 |

| 3:2 | 261, 292, 305, 388 | 5800 | 435 | 0.21 | 4.9 |

| 1:1 | 262, 292, 305, 388 | 6000 | 442 | 0.31 | 5.4 |

| 1:4 | 263, 292, 389 | 6200 | 455 | 0.45 | 6.8 |

Data sourced from Piñero, L. E. et. al. (2011). Photochem. Photobiol. 87, 611–617.[1]

Table 2: Triplet Excited State Properties of this compound

| Solvent (MeCN:H₂O) | Triplet Absorption Maxima (λ_T, nm) | Triplet Quantum Yield (Φ_T) | Triplet Lifetime (τ_T, μs) |

| 100:0 | 310, 630 | 0.61 | 14.5 |

| 4:1 | 310, 625 | 0.45 | 20.1 |

| 3:2 | 310, 620 | 0.33 | 25.8 |

| 1:1 | 310, 615 | 0.22 | 31.5 |

| 1:4 | 310, 610 | 0.11 | 42.3 |

Data sourced from Piñero, L. E. et. al. (2011). Photochem. Photobiol. 87, 611–617.[1]

Experimental Protocols

The acquisition of the photophysical data presented above relies on a suite of spectroscopic techniques. The following sections detail the methodologies for these key experiments.

Absorption and Emission Spectroscopy

Objective: To determine the absorption and steady-state fluorescence characteristics of this compound.

Methodology:

-

Sample Preparation: Solutions of this compound (CTX) are prepared in various acetonitrile/water mixtures. For absorption measurements, the concentration is adjusted to ensure the absorbance is within the linear range of the spectrophotometer (typically below 1.0). For fluorescence measurements, concentrations are kept low (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

-

Instrumentation:

-

Absorption: A UV-VIS photodiode array spectrophotometer is used to record the absorption spectra.

-

Emission: A spectrofluorometer is employed to measure the steady-state emission and excitation spectra.

-

-

Procedure:

-

Absorption spectra are recorded over a relevant wavelength range (e.g., 200-500 nm).

-

Fluorescence emission spectra are obtained by exciting the sample at a specific wavelength (e.g., 340 nm).[1] The corresponding excitation spectra are also recorded by monitoring the emission at the fluorescence maximum.

-

-

Quantum Yield Determination: Fluorescence quantum yields (Φ_f) are determined using a relative method. A well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.10 M H₂SO₄ or thioxanthone in acetonitrile) is used as a reference.[1] The quantum yield of the sample is calculated using the following equation:

Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Laser Flash Photolysis

Objective: To characterize the transient absorption spectra, quantum yield, and lifetime of the triplet excited state (³CTX*).

Methodology:

-

Sample Preparation: Solutions of CTX (e.g., 0.050 mM) in the desired solvent are prepared in Suprasil quartz cells.[2] The solutions are deoxygenated by bubbling with nitrogen or argon for at least 15 minutes to prevent quenching of the triplet state by molecular oxygen.[2]

-

Instrumentation: A laser flash photolysis setup is used, typically consisting of:

-

Procedure:

-

The sample is excited with a short laser pulse (e.g., ~10 ns duration).[2]

-

The change in absorbance of the sample is monitored at various wavelengths as a function of time after the laser pulse.

-

Transient absorption spectra are constructed by plotting the change in absorbance against wavelength at different time delays after the laser pulse.[1]

-

-

Data Analysis:

-

Triplet Lifetime (τ_T): The decay of the triplet-triplet absorption signal is monitored at a specific wavelength (e.g., 630 nm).[1] The decay traces are fitted to a first-order kinetic model to determine the triplet lifetime.

-

Triplet Quantum Yield (Φ_T): The triplet quantum yield is determined by a relative method using a standard with a known triplet quantum yield and extinction coefficient (e.g., benzophenone (B1666685) in acetonitrile).[1] The initial triplet absorbance is compared to that of the actinometer under identical experimental conditions.

-

Visualizing Photophysical Pathways and Experimental Logic

To better understand the processes involved in the photophysics of this compound and the experimental approach to their study, the following diagrams are provided.

References

The Dawn of Light: A Technical Guide to the History and Discovery of Thioxanthone-Based Photoinitiators

For Researchers, Scientists, and Drug Development Professionals

The ability to initiate chemical reactions with light has revolutionized numerous scientific and industrial fields, from advanced materials to sophisticated drug delivery systems. At the heart of many of these innovations lies a class of molecules known as photoinitiators. Among these, thioxanthone and its derivatives have carved out a significant niche, offering a versatile platform for a wide array of photopolymerization applications. This in-depth technical guide explores the historical journey of thioxanthone-based photoinitiators, from their initial discovery to the cutting-edge developments of today. We will delve into their fundamental photochemical mechanisms, present key quantitative data, and provide detailed experimental protocols for their characterization.

A Historical Perspective: The Emergence of a Versatile Chromophore

The story of thioxanthone (TX) as a photoinitiator began to unfold in the latter half of the 20th century, with early investigations into the photochemistry of aromatic ketones. While benzophenone (B1666685) was a well-established photoinitiator, researchers sought compounds with improved light absorption characteristics, particularly in the near-UV and visible regions. Thioxanthone, with its distinct chromophore, emerged as a promising candidate.

Seminal work in the early 1980s by scientists such as Amirzadeh and Schnabel laid the groundwork for understanding the photoinitiating capabilities of thioxanthone derivatives.[1] These initial studies established that thioxanthone primarily functions as a Type II photoinitiator .[1] This classification signifies that upon light absorption, the thioxanthone molecule in its excited triplet state does not undergo direct fragmentation to produce radicals. Instead, it participates in a bimolecular reaction, typically abstracting a hydrogen atom from a co-initiator or synergist, such as a tertiary amine.[1][2] This process generates the radical species responsible for initiating polymerization.

Over the subsequent decades, research has focused on the rational design and synthesis of novel thioxanthone derivatives with tailored properties. Key areas of development have included:

-

Shifting Absorption to the Visible Spectrum: Modifications to the thioxanthone backbone, often through the introduction of electron-donating groups, have successfully extended the absorption spectra of these photoinitiators into the visible light range.[3][4] This has been crucial for applications where deeper light penetration is required or the use of less harmful, lower-energy light sources is preferred.

-

Development of One-Component Systems: To overcome the need for a separate co-initiator, researchers have ingeniously incorporated the hydrogen-donating moiety directly into the thioxanthone structure, creating so-called "one-component" or "unimolecular" Type II photoinitiators.[1][5][6][7] These systems offer advantages in terms of simplified formulations and reduced potential for migration of unreacted components.

-

Improving Photochemical Efficiency and Reactivity: A vast number of derivatives have been synthesized to enhance the molar extinction coefficients, triplet quantum yields, and overall photoinitiation efficiency.

-

Enhancing Migration Stability: For applications in food packaging and biomedical devices, minimizing the migration of photoinitiator fragments is paramount. The development of polymeric and polymerizable thioxanthone photoinitiators has been a significant step in addressing this challenge.[7]

The Photochemical Heart: Mechanism of Action

The photoinitiation process for a typical Type II thioxanthone-based system can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

Caption: Mechanism of a Type II Thioxanthone Photoinitiator.

-

Light Absorption: The process begins with the absorption of a photon by the thioxanthone molecule, promoting it from its ground state to an excited singlet state.

-

Intersystem Crossing: The excited singlet state is typically short-lived and efficiently undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state.

-

Interaction with Co-initiator: The excited triplet state of the thioxanthone interacts with a co-initiator, often a tertiary amine, through either a hydrogen abstraction or an electron transfer mechanism.

-

Radical Generation: In the case of an electron transfer mechanism, an exciplex (excited state complex) is formed, followed by electron transfer to generate a thioxanthone radical anion and a co-initiator radical cation. Subsequent proton transfer results in the formation of a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is typically the primary species that initiates the polymerization of monomers.[2]

Quantitative Data on Thioxanthone-Based Photoinitiators

The efficiency of a photoinitiator is intrinsically linked to its photochemical properties. The following tables summarize key quantitative data for a selection of thioxanthone derivatives, providing a basis for comparison and selection for specific applications.

Table 1: Photochemical Properties of Selected Thioxanthone Derivatives

| Photoinitiator | Abbreviation | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Triplet Energy (ET) (kcal/mol) |

| Thioxanthone | TX | 383 | ~5500 | 65.5 |

| 2-Isopropylthioxanthone | ITX | 382 | ~5700 | 65.2 |

| 2-Chlorothioxanthone | CTX | 385 | ~6000 | 65.0 |

| 1-Chloro-4-propoxythioxanthone | CPTX | 398 | ~6500 | - |

| 2,4-Diethylthioxanthone | DETX | 388 | ~6200 | 64.8 |

Note: Values can vary slightly depending on the solvent and measurement conditions.

Detailed Experimental Protocols

The characterization of thioxanthone-based photoinitiators involves a suite of spectroscopic and kinetic techniques. Below are detailed methodologies for key experiments.

Experimental Protocol 1: Laser Flash Photolysis (LFP)

Objective: To detect and characterize transient species, such as the excited triplet state and radical intermediates, and to determine their lifetimes and reaction rate constants.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the thioxanthone photoinitiator (typically 10⁻⁴ to 10⁻⁵ M) in a suitable solvent (e.g., acetonitrile, benzene) in a quartz cuvette. If studying bimolecular reactions, add the co-initiator at various concentrations. Deoxygenate the solution by bubbling with nitrogen or argon for at least 15 minutes to prevent quenching of the triplet state by oxygen.

-

Instrumentation: A typical LFP setup consists of a high-energy pulsed laser (e.g., Nd:YAG laser, 355 nm) as the excitation source and a continuous wave lamp (e.g., Xenon arc lamp) as the probe beam, oriented perpendicular to the excitation beam.[8][9] The probe beam passes through the sample, and the change in its intensity after the laser flash is monitored by a monochromator and a fast detector (e.g., photomultiplier tube or CCD camera) connected to a digital oscilloscope.[8][9]

-

Data Acquisition: The laser is fired to excite the sample. The oscilloscope records the change in absorbance of the transient species as a function of time at a specific wavelength. By scanning through different wavelengths, a time-resolved transient absorption spectrum can be constructed.

-

Data Analysis: The decay kinetics of the transient absorption signal are analyzed to determine the lifetime of the excited triplet state. In the presence of a quencher (e.g., a co-initiator), the quenching rate constant can be determined from the dependence of the observed decay rate on the quencher concentration (Stern-Volmer analysis).

Caption: Workflow for Laser Flash Photolysis Experiment.

Experimental Protocol 2: Electron Paramagnetic Resonance (EPR) Spin Trapping

Objective: To detect and identify short-lived radical species generated during the photoinitiation process.

Methodology:

-

Sample Preparation: In an EPR tube, prepare a solution containing the thioxanthone photoinitiator, a co-initiator (if required), and a spin trapping agent (e.g., PBN, DMPO) in a suitable solvent.[10][11] The spin trap reacts with the transient radicals to form more stable nitroxide radicals (spin adducts) that can be detected by EPR.[10][11]

-

Instrumentation: The sample tube is placed in the cavity of an EPR spectrometer. The spectrometer is equipped with a light source (e.g., a mercury lamp or a laser) to irradiate the sample directly within the EPR cavity.

-

Data Acquisition: The sample is irradiated with light, and the EPR spectrum is recorded. The spectrum consists of a series of lines resulting from the interaction of the unpaired electron of the spin adduct with the magnetic moments of nearby nuclei (hyperfine splitting).

-

Data Analysis: The hyperfine splitting constants (hfs) of the recorded EPR spectrum are characteristic of the trapped radical. By comparing the experimental hfs values with literature data, the structure of the short-lived radical can be identified.[11]

Caption: Workflow for EPR Spin Trapping Experiment.

Experimental Protocol 3: Photopolymerization Kinetics using Photo-DSC

Objective: To measure the rate and extent of a photopolymerization reaction.

Methodology:

-

Sample Preparation: Prepare a formulation containing the monomer, the thioxanthone photoinitiator, and any other additives. A small, precisely weighed amount of the formulation (typically 1-5 mg) is placed in an open aluminum DSC pan.

-

Instrumentation: A differential scanning calorimeter (DSC) equipped with a UV/Vis light source (e.g., a mercury-xenon lamp with appropriate filters) is used.[12] The instrument measures the heat flow to or from the sample relative to a reference pan as a function of time and temperature.

-

Data Acquisition: The sample is placed in the DSC cell and allowed to equilibrate at a constant temperature (isothermal mode). The light source is then turned on to initiate polymerization. The DSC records the heat flow from the exothermic polymerization reaction as a function of time.

-

Data Analysis: The rate of polymerization is directly proportional to the heat flow (exothermic peak). The total heat evolved during the reaction is obtained by integrating the area under the exothermic peak. The degree of conversion can be calculated by dividing the heat evolved at a given time by the total theoretical heat of polymerization for the specific monomer.[12]

Conclusion: A Bright Future for Thioxanthone Photoinitiators

From their early exploration as an alternative to existing photoinitiators, thioxanthone and its derivatives have evolved into a cornerstone of photopolymerization chemistry. Their adaptability, tunable photochemical properties, and diverse range of applications underscore their importance in both fundamental research and industrial applications. As the demand for more efficient, safer, and environmentally friendly photochemical processes continues to grow, the rich and versatile chemistry of thioxanthone-based photoinitiators is poised to illuminate the path toward future innovations in materials science, drug delivery, 3D printing, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Developing thioxanthone based visible photoinitiators for radical polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

- 9. edinst.com [edinst.com]

- 10. mdpi.com [mdpi.com]

- 11. Spin trapping - Wikipedia [en.wikipedia.org]

- 12. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]

An In-depth Technical Guide to 2-Chlorothioxanthone: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorothioxanthone (CTX) is a sulfur-containing aromatic organic compound with the chemical formula C13H7ClOS.[1] Primarily recognized for its role as a potent photoinitiator in polymer chemistry, recent scientific interest has expanded to explore its potential in biomedical applications, particularly in the realm of photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, mechanisms of action, and relevant experimental protocols for researchers and drug development professionals interested in leveraging the unique characteristics of this compound.

Physicochemical Properties of this compound

This compound is a yellow to pale brown powder.[2] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C13H7ClOS | [1] |

| Molecular Weight | 246.71 g/mol | [1] |

| CAS Number | 86-39-5 | [1] |

| Melting Point | 145.5-151.5 °C | [2] |

| Appearance | Yellow to pale brown powder | [2] |

| Assay (GC) | ≥98.5% | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. One common laboratory-scale synthesis involves the reaction of 2-acetyl-5-chlorothiophene (B429048) with an appropriate aromatic aldehyde. For larger scale production, the Claisen-Schmidt condensation reaction is often employed. Below is a detailed experimental protocol for a common synthesis route.

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

This protocol outlines the synthesis of a chlorothiophene-based chalcone, a class of compounds to which this compound is related, indicating a similar synthetic strategy.

Materials:

-

2-acetyl-5-chlorothiophene or 2-acetyl-4,5-dichlorothiophene (B1329902) (0.01 mol)

-

Corresponding aromatic aldehyde (0.01 mol)

-

Methanol (B129727) (20 mL)

-

40% Potassium Hydroxide (KOH) solution (4 mL)

-

n-hexane

-

Ethyl acetate (B1210297)

-

Thin Layer Chromatography (TLC) plate

Procedure:

-

A mixture of 2-acetyl-5-chlorothiophene or 2-acetyl-4,5-dichlorothiophene (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) in methanol (20 mL) is stirred.

-

4 mL of 40% KOH solution is added to the mixture.

-

The reaction mixture is stirred for 24 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) with an eluent of n-hexane/ethyl acetate (7:3).[3]

Synthesis Workflow for Chlorothiophene-based Chalcones.

Mechanism of Action: A Tale of Two Roles

This compound's utility stems from its photochemical properties. It functions primarily as a photoinitiator and has potential as a photosensitizer in biological systems.

As a Photoinitiator

In the field of polymer chemistry, CTX is a well-established Type II photoinitiator. Upon absorption of ultraviolet (UV) light, it undergoes intersystem crossing to an excited triplet state. This excited state can then abstract a hydrogen atom from a synergistic molecule (a co-initiator), generating free radicals that initiate the polymerization of monomers.

Photochemical Activation of this compound as a Photoinitiator.

As a Photosensitizer in Biological Systems

The same photochemical properties that make CTX an effective photoinitiator suggest its potential as a photosensitizer in photodynamic therapy (PDT). In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors. Upon irradiation with light of a specific wavelength, the photosensitizer is excited and transfers its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂). These ROS are cytotoxic and can induce cell death in the targeted tissue. Thioxanthone derivatives have been investigated for their anticancer properties, and it is plausible that CTX could function through a similar mechanism.[4][5]

Experimental Protocols for Biological Evaluation

While specific protocols for the biological evaluation of this compound are not extensively documented, standard assays for assessing the efficacy of photosensitizers in PDT can be readily adapted.

In Vitro Cytotoxicity Assay (MTT or WST-1 Assay)

This assay determines the cell-killing ability of the photosensitizer upon light activation.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Light source with appropriate wavelength and power for excitation of CTX

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specific incubation period (e.g., 24 hours). Include a vehicle control (solvent only).

-

Wash the cells with PBS to remove the excess compound.

-

Add fresh medium and irradiate the cells with a light source at a specific dose. A set of control plates should be kept in the dark.

-

Incubate the plates for a further 24-48 hours.

-

Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.[6]

Workflow for In Vitro Phototoxicity Assay.

Detection of Reactive Oxygen Species (ROS)

Several methods can be employed to detect the generation of ROS by photoactivated CTX.

Experimental Protocol: ROS Detection using a Fluorescent Probe

Materials:

-

This compound

-

ROS-sensitive fluorescent probe (e.g., Singlet Oxygen Sensor Green for ¹O₂, or DCFDA for general ROS)

-

Solvent (e.g., ethanol, PBS)

-

Light source for excitation

-

Fluorometer or fluorescence microscope

Procedure:

-

Prepare a solution of this compound and the fluorescent probe in a suitable solvent.

-

Expose the solution to the light source.

-

Measure the increase in fluorescence intensity over time using a fluorometer.

-

A control solution without this compound should be run in parallel to account for any photobleaching of the probe.[7][8]

Potential Applications in Drug Development

While primarily used in industrial applications, the photochemical properties of this compound open avenues for its exploration in drug development.

-

Photodynamic Therapy (PDT): As a photosensitizer, CTX could be investigated for its potential in PDT for various cancers. Its efficacy would depend on factors such as its ability to be selectively taken up by cancer cells and its quantum yield of singlet oxygen generation.[2]

-

Anticancer Agent: Some thioxanthone derivatives have shown anticancer activity independent of photoactivation.[4][5] The cytotoxic effects of CTX in the dark should also be evaluated.

-

Metabolite of Chlorprothixene (B1288): this compound is a known photoproduct of the antipsychotic drug chlorprothixene.[9] Understanding its photophysical and potential phototoxic properties is crucial for assessing the side-effect profile of chlorprothixene.[9]

Hypothetical Signaling Pathway for CTX-mediated Photodynamic Therapy.

Conclusion

This compound is a versatile molecule with well-established applications in polymer chemistry and emerging potential in the biomedical field. Its robust photochemical properties make it an interesting candidate for further investigation as a photosensitizer in photodynamic therapy and as a potential anticancer agent. This technical guide provides a foundational understanding of its properties and the experimental approaches necessary to explore its therapeutic potential. Further research into its biological interactions and specific cellular targets will be crucial in unlocking its full value for researchers and drug development professionals.

References

- 1. This compound | C13H7ClOS | CID 618848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic Efficacy of Photodynamic Therapy in Osteosarcoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for the detection of reactive oxygen species employed in the identification of plant photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solvent dependence of the photophysical properties of this compound, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Chlorothioxanthone in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chlorothioxanthone (CTX), a prominent photoinitiator used in pharmaceutical preparations and synthetic resin manufacturing. Understanding the solubility of this compound in various organic solvents is critical for its effective application in research and development, formulation, and manufacturing processes. This document summarizes key solubility data, details experimental methodologies for its determination, and presents a logical workflow for such analyses.

Core Executive Summary

This compound, a yellow to orange crystalline solid, exhibits low solubility in water but is soluble in a range of common organic solvents.[1] Its solubility is a temperature-dependent phenomenon, generally increasing with a rise in temperature. This guide consolidates available quantitative data on the solubility of this compound and provides a detailed protocol for the gravimetric method, a common technique for determining the solubility of solid compounds in liquid solvents.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x₁) of this compound in twelve common organic solvents at various temperatures, as determined by the gravimetric method. This data is crucial for solvent selection, process optimization, and formulation development.

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Ethyl Acetate | Methyl Acetate | Acetone | Butanone | Cyclohexanone | Acetonitrile | 1,4-Dioxane | Toluene |

| 287.55 | 0.00048 | 0.00078 | 0.00095 | 0.00112 | 0.00782 | 0.01021 | 0.02345 | 0.01987 | 0.04567 | 0.00345 | 0.02876 | 0.01567 |

| 292.85 | 0.00062 | 0.00099 | 0.00121 | 0.00142 | 0.00987 | 0.01289 | 0.02954 | 0.02501 | 0.05743 | 0.00434 | 0.03612 | 0.01968 |

| 298.15 | 0.00079 | 0.00125 | 0.00153 | 0.00179 | 0.01245 | 0.01625 | 0.03723 | 0.03152 | 0.07234 | 0.00547 | 0.04551 | 0.02479 |

| 303.45 | 0.00101 | 0.00158 | 0.00193 | 0.00226 | 0.01569 | 0.02048 | 0.04691 | 0.03971 | 0.09112 | 0.00689 | 0.05732 | 0.03122 |

| 308.75 | 0.00128 | 0.00200 | 0.00244 | 0.00285 | 0.01978 | 0.02581 | 0.05909 | 0.05001 | 0.11478 | 0.00868 | 0.07218 | 0.03932 |

| 314.05 | 0.00161 | 0.00252 | 0.00307 | 0.00359 | 0.02492 | 0.03252 | 0.07441 | 0.06298 | 0.14454 | 0.01093 | 0.09091 | 0.04951 |

| 319.35 | 0.00203 | 0.00317 | 0.00386 | 0.00452 | 0.03139 | 0.04096 | 0.09372 | 0.07929 | 0.18201 | 0.01376 | 0.11448 | 0.06233 |

| 324.65 | 0.00255 | 0.00399 | 0.00486 | 0.00569 | 0.03952 | 0.05157 | 0.11794 | 0.09981 | 0.22918 | 0.01732 | 0.14412 | 0.07845 |

| 329.95 | 0.00320 | 0.00501 | 0.00612 | 0.00716 | 0.04975 | 0.06492 | 0.14848 | 0.12563 | 0.28854 | 0.02181 | 0.18149 | 0.09875 |

| 335.25 | 0.00401 | 0.00629 | 0.00770 | 0.00900 | 0.06262 | 0.08168 | 0.18681 | 0.15810 | 0.36294 | 0.02745 | 0.22839 | 0.12421 |

Data derived from a study measuring the solubility of this compound in twelve pure organic solvents using the gravimetric method at temperatures ranging from 287.55 to 335.95 K under normal pressure.[2]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The gravimetric method, as cited in the key study, is a reliable and widely used technique.

Gravimetric Method for Solubility Determination

This protocol outlines the steps for determining the solubility of this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)